

Physical and chemical properties of 2,5-Dibromofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dibromofuran: Properties, Synthesis, and Applications

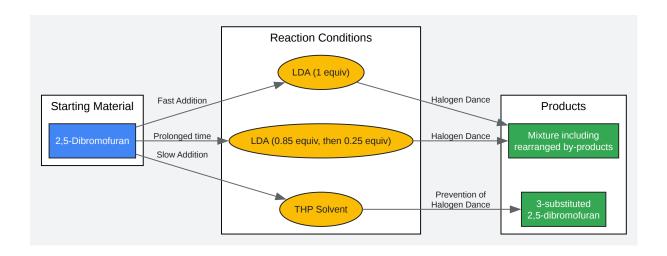
Introduction

2,5-Dibromofuran is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique chemical structure, characterized by a furan ring substituted with bromine atoms at the 2 and 5 positions, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dibromofuran**, detailed experimental protocols, and its applications in pharmaceutical and materials science research. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

2,5-Dibromofuran is a colorless to light yellow liquid with a strong, pungent odor.[1] It is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference	
Molecular Formula	C ₄ H ₂ Br ₂ O	[2][3]	
Molecular Weight	225.87 g/mol [2][3]		
CAS Number	32460-00-7	[1][2]	
Appearance	Colorless to yellow to orange clear liquid	[1][2]	
Melting Point	7-10 °C	[2][4]	
Boiling Point	165 °C	[2]	
Density	2.11 - 2.159 g/cm ³	[2][5]	
Refractive Index (n20D)	1.55 - 1.562 [2][5]		
Solubility	Sparingly soluble in water; Soluble in Chloroform, [1][5] Methanol		
Storage Temperature	2 - 8 °C or under -20°C in an inert atmosphere	[1][2]	


Reactivity and Chemical Behavior

2,5-Dibromofuran is a reactive compound that participates in various organic reactions, making it a valuable synthetic intermediate.[1] Its reactivity is primarily centered around the carbon-bromine bonds and the furan ring itself.

- Cross-Coupling Reactions: The bromine atoms can be readily displaced through various
 cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing
 for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes it a key
 precursor for creating complex substituted furans.
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, further expanding its synthetic utility.[1]

Halogen Dance Reaction: 2,5-Dibromofuran is known to undergo a "halogen dance" reaction, which involves the migration of a bromine atom to an adjacent carbon atom under the influence of a strong base like lithium diisopropylamide (LDA).[6] This reaction can be controlled to selectively synthesize different isomers of substituted dibromofurans.[6] For instance, rapid addition to one equivalent of LDA can promote the migration, while a slower addition in a solvent like tetrahydropyran (THP) can prevent it, allowing for selective substitution at the 3-position.[6]

Click to download full resolution via product page

Caption: Logical workflow of the "halogen dance" reaction of **2,5-Dibromofuran**.

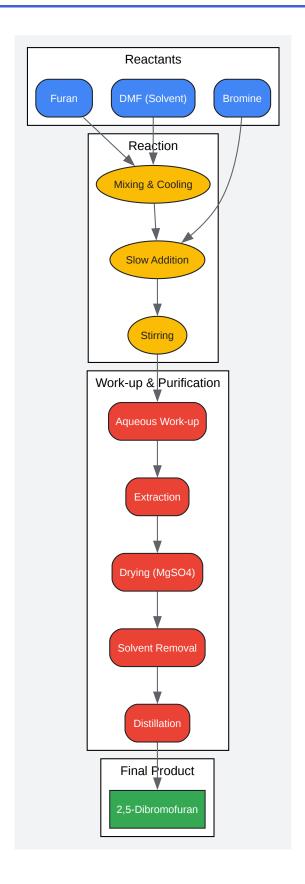
Experimental Protocols Synthesis of 2,5-Dibromofuran

A convenient method for the synthesis of **2,5-Dibromofuran** is the direct bromination of furan. [7][8]

Materials:

- Furan
- Bromine

Foundational & Exploratory



- N,N-dimethylformamide (DMF)
- N,N-diethylaniline
- Magnesium sulfate (MgSO₄)
- Round-bottomed flask
- Dropping funnel
- · Mechanical stirrer
- Thermometer
- Vigreux column

Procedure:

- In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, place a solution of furan in N,N-dimethylformamide.
- · Cool the flask in a cooling bath.
- Slowly add two molar equivalents of bromine to the stirred solution, maintaining the reaction temperature at a low level.
- After the addition is complete, continue stirring for a specified period.
- Perform a work-up procedure which typically involves pouring the reaction mixture into water and extracting with an organic solvent.
- The combined organic extracts are dried over magnesium sulfate.
- The solvent is removed under reduced pressure.
- Add N,N-diethylaniline to the residue and carefully distill the mixture through a 40-cm Vigreux column to obtain pure 2,5-dibromofuran.[9] This procedure can yield the product in approximately 48% yield.[7][8]

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of **2,5-Dibromofuran**.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for confirming the structure of **2,5-Dibromofuran** and its derivatives.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified 2,5-Dibromofuran in a suitable deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.
- An internal standard like tetramethylsilane (TMS) can be added to calibrate the chemical shift scale to 0.00 ppm.

Data Acquisition:

 Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. The chemical shifts and coupling constants of the resulting spectra can be compared with known data for furan derivatives to confirm the structure.[10]


Applications in Research and Development

2,5-Dibromofuran is a key starting material in the synthesis of various functionalized molecules for different applications.

- Pharmaceutical Synthesis: It is an important intermediate in the development of pharmaceuticals, particularly anti-inflammatory and antimicrobial drugs.[1][2] The furan scaffold is present in many biologically active compounds, and 2,5-dibromofuran provides a convenient entry point for creating diverse derivatives. While direct applications are in early-stage research, related furan-based structures have shown promise as inhibitors of enzymes like indoleamine-2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.
- Agrochemicals: The compound is used in the formulation of pesticides and herbicides.[1][2]

- Material Science: 2,5-Dibromofuran is utilized in the production of specialty polymers and resins.[2] Furan-containing polymers are being explored for applications in organic electronics, such as efficient solar cells, due to their electronic properties.[5][11]
- Organic Synthesis: It serves as a versatile reactant for the synthesis of complex natural products, such as in the total synthesis of Eleutherobin.[5][11]

Click to download full resolution via product page

Caption: Applications of 2,5-Dibromofuran in various scientific fields.

Safety and Handling

2,5-Dibromofuran is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Hazard Statements	Precautionary Statements
Acute Toxicity, Oral (Category 4)	GHS07 (Exclamation Mark)	H302: Harmful if swallowed.[12][13]	P261, P305+P351+P338
Skin Irritation (Category 2)	GHS07 (Exclamation Mark)	H315: Causes skin irritation.[12][13]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]
Eye Irritation (Category 2)	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation.[12][13]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/va pors/spray.

Storage: Store in a cool, dry, and well-ventilated area. It is often stored under an inert atmosphere and in a freezer at temperatures between 2-8 °C or as low as -20 °C.[1][2] Some commercial preparations are stabilized with magnesium oxide (MgO).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,5-Dibromofuran AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,5-dibromofuran | 32460-00-7 [sigmaaldrich.com]
- 5. 2,5-Dibromofuran | lookchem [lookchem.com]
- 6. 2,5-Dibromofuran [ch.imperial.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. NMR spectroscopy [ch.imperial.ac.uk]
- 11. 2,5-Dibromofuran | 32460-00-7 [chemicalbook.com]
- 12. 2,5-Dibromofuran | C4H2Br2O | CID 10878846 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemical-label.com [chemical-label.com]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2,5-Dibromofuran].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110504#physical-and-chemical-properties-of-2-5-dibromofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com